Oroidin
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Overview
Description
Oroidin is a bromopyrrole alkaloid, originally isolated from marine sponges of the genus Agelas . It belongs to the pyrrole-2-aminoimidazole structural class, which is a family of marine alkaloids with many secondary metabolites in marine sponges . This compound has a relatively simple structure and lower molecular mass compared to other pyrrole-2-aminoimidazoles, making it suitable for chemical optimization . This compound exhibits a wide range of biological activities, making it a potential drug candidate for various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oroidin can be synthesized through various methods. One common approach involves the Mizoroki-Heck reaction and copper-catalyzed alkyne-azide cycloaddition (CuAAC) . These reactions allow for selective modification of natural products, even in the presence of liable functionalities . The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst, while CuAAC is a click chemistry reaction that forms a triazole ring by reacting an alkyne with an azide in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from marine sponges of the genus Agelas . The extraction process includes solvent extraction, followed by purification using chromatographic techniques . due to the limited availability of marine sponges, synthetic methods are preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Oroidin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the structure of this compound to enhance its biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities . For example, the oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Oroidin has numerous scientific research applications due to its diverse biological activities . In chemistry, it serves as a scaffold for the synthesis of new bioactive compounds . In biology, this compound and its derivatives are studied for their antimicrobial, anticancer, and antiparasitic properties . In medicine, this compound is being investigated as a potential drug candidate for treating various diseases, including cancer and infectious diseases . In industry, this compound is used in the development of new antimicrobial agents and biofilm inhibitors .
Mechanism of Action
The mechanism of action of oroidin involves its interaction with specific molecular targets and pathways . This compound inhibits enzymes responsible for the multidrug resistance phenotype in yeast, such as Saccharomyces cerevisiae . This inhibition helps in overcoming drug resistance in cancer cells . Additionally, this compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Oroidin is structurally similar to other bromopyrrole alkaloids, such as hymenidin, clathrodin, and sventrin . These compounds also contain a pyrrole-imidazole unit derived from this compound . this compound is unique due to its relatively simple structure and lower molecular mass, making it more suitable for chemical optimization . The structural simplicity of this compound allows for the synthesis of various derivatives with enhanced biological activities .
Conclusion
This compound is a versatile bromopyrrole alkaloid with significant potential in scientific research and drug development. Its diverse biological activities, coupled with its relatively simple structure, make it an attractive candidate for further study and optimization. The synthetic methods, chemical reactions, and scientific applications of this compound highlight its importance in chemistry, biology, medicine, and industry.
Properties
CAS No. |
34649-22-4 |
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Molecular Formula |
C11H11Br2N5O |
Molecular Weight |
389.05 g/mol |
IUPAC Name |
N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+ |
InChI Key |
QKJAXHBFQSBDAR-OWOJBTEDSA-N |
SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |
Isomeric SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |
Synonyms |
7-(15)N-oroidin oroidin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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